BI-2852

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

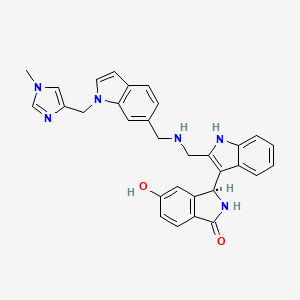

Structure

3D Structure

Properties

IUPAC Name |

(3S)-5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N6O2/c1-36-16-21(33-18-36)17-37-11-10-20-7-6-19(12-28(20)37)14-32-15-27-29(24-4-2-3-5-26(24)34-27)30-25-13-22(38)8-9-23(25)31(39)35-30/h2-13,16,18,30,32,34,38H,14-15,17H2,1H3,(H,35,39)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEQLXOWWLNVDX-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CN2C=CC3=C2C=C(C=C3)CNCC4=C(C5=CC=CC=C5N4)C6C7=C(C=CC(=C7)O)C(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)CN2C=CC3=C2C=C(C=C3)CNCC4=C(C5=CC=CC=C5N4)[C@@H]6C7=C(C=CC(=C7)O)C(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of BI-2852: A Technical Guide to its Action on KRAS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers, making it a prime target for therapeutic intervention. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the smooth topology of its surface. The discovery of BI-2852, a potent and selective inhibitor of the KRAS switch I/II pocket, represents a significant breakthrough in the field. This technical guide provides an in-depth overview of the mechanism of action of this compound on KRAS, detailing its binding characteristics, its impact on downstream signaling, and the experimental methodologies used to elucidate its function.

Mechanism of Action of this compound

This compound is a nanomolar inhibitor that binds to a previously considered "undruggable" pocket located between the switch I and switch II regions of the KRAS protein.[1][2][3] This binding is non-covalent and is mechanistically distinct from the covalent inhibitors that target the KRAS G12C mutant.[2][3] A key feature of this compound is its ability to bind to both the active GTP-bound and inactive GDP-bound forms of KRAS.[2][3]

By occupying the switch I/II pocket, this compound effectively disrupts the protein-protein interactions that are crucial for KRAS function.[2][4][5] It sterically hinders the binding of:

-

Guanine Nucleotide Exchange Factors (GEFs) , such as Son of Sevenless 1 (SOS1), which are responsible for activating KRAS by promoting the exchange of GDP for GTP.[2][4]

-

GTPase Activating Proteins (GAPs) , which deactivate KRAS by accelerating its intrinsic GTP hydrolysis activity.[2][4]

-

Effector proteins , such as RAF and PI3Kα, which propagate downstream signaling cascades.[1][6]

This comprehensive blockade of KRAS interactions leads to the inhibition of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, resulting in an anti-proliferative effect in KRAS-mutant cancer cells.[1][4][5] Interestingly, some studies suggest that this compound can also induce a nonfunctional dimer of KRAS, which may contribute to its inhibitory activity.[7]

Quantitative Data

The following tables summarize the key quantitative data that characterize the interaction of this compound with KRAS and its cellular effects.

Table 1: Binding Affinity and Inhibitory Potency of this compound

| Parameter | Mutant | Value | Assay | Reference |

| KD | KRASG12D | 740 nM | Isothermal Titration Calorimetry (ITC) | [1][6][8] |

| IC50 | GTP-KRASG12D :: SOS1 | 490 nM | AlphaScreen (AS) | [1][6][8] |

| IC50 | GTP-KRASG12D :: CRAF | 770 nM | Biochemical Assay | [1][6][8] |

| IC50 | GTP-KRASG12D :: PI3Kα | 500 nM | Biochemical Assay | [1][6][8] |

Table 2: Cellular Activity of this compound in KRAS-Mutant Cells

| Parameter | Cell Line | Value | Assay | Reference |

| EC50 (pERK inhibition) | NCI-H358 (KRASG12C) | 5.8 µM | Western Blot/ELISA | [1][8] |

| EC50 (antiproliferative) | NCI-H358 (KRASG12C) | 5.8 µM - 6.7 µM | Cell Viability Assay | [5][6][9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

AlphaLISA KRAS WT/SOS1 Binding Assay

This assay is a homogeneous, no-wash immunoassay used to measure the interaction between KRAS and SOS1 and the inhibitory effect of compounds like this compound.

Principle: The assay utilizes AlphaLISA acceptor beads conjugated to an anti-6xHis antibody to capture His-tagged SOS1 and glutathione (B108866) donor beads to capture GST-tagged KRAS. Upon interaction of KRAS and SOS1, the beads are brought into proximity. Excitation of the donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor beads, triggering a chemiluminescent signal at 615 nm. Inhibition of the KRAS-SOS1 interaction by this compound leads to a decrease in the AlphaLISA signal.

Protocol:

-

Reagent Preparation:

-

Prepare 1X AlphaLISA PPI Buffer by diluting the 5X stock with water.

-

Prepare serial dilutions of this compound in 1X AlphaLISA PPI Buffer.

-

Reconstitute lyophilized 6xHis-tagged SOS1 protein and GST-tagged KRAS WT protein in water to create stock solutions. Prepare working solutions by diluting the stocks in 1X AlphaLISA PPI Buffer.

-

Prepare a 2X mix of Anti-6xHis AlphaLISA Acceptor beads and Glutathione Donor beads in 1X AlphaLISA PPI Buffer.

-

-

Assay Procedure (384-well plate):

-

Add 2 µL of diluted this compound or vehicle control to the wells.

-

Add 4 µL of the 5X His-tagged SOS1 protein solution.

-

Incubate for 1 hour at 23°C.

-

Add 4 µL of a 5X mix of GST-tagged KRAS WT protein and GTP.

-

Add 10 µL of the 2X bead mix.

-

Incubate for 2 hours at 23°C in the dark.

-

Read the plate on an AlphaLISA-compatible reader (Excitation: 680 nm, Emission: 615 nm).

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (KRAS) in the sample cell of the calorimeter. The heat released or absorbed upon binding is measured and compared to a reference cell. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein, and the binding parameters are determined by fitting the data to a binding model.

Protocol:

-

Sample Preparation:

-

Express and purify recombinant KRASG12D protein.

-

Dialyze the protein extensively against the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Dissolve this compound in the final dialysis buffer to ensure buffer matching. Degas both protein and compound solutions.

-

-

ITC Experiment:

-

Load the KRASG12D solution (e.g., 10-50 µM) into the sample cell.

-

Load the this compound solution (e.g., 100-500 µM) into the injection syringe.

-

Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).

-

Record the heat changes after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change for each injection.

-

Plot the heat change against the molar ratio of this compound to KRASG12D.

-

Fit the data to a one-site binding model to determine the KD, n, and ΔH.

-

Western Blot for pERK and pAKT

Western blotting is used to detect and quantify the levels of specific proteins in cell lysates, in this case, the phosphorylated (active) forms of ERK and AKT, to assess the impact of this compound on downstream signaling.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with primary antibodies specific to the target proteins (pERK, pAKT, total ERK, total AKT, and a loading control like GAPDH or β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction, allowing for detection and quantification.

Protocol:

-

Cell Culture and Treatment:

-

Culture NCI-H358 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., rabbit anti-pERK, rabbit anti-pAKT, rabbit anti-total ERK, rabbit anti-total AKT, and mouse anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane again and detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the pERK and pAKT signals to their respective total protein levels and then to the loading control.

-

Cell Viability Assay (CellTiter-Glo®)

This luminescent assay is used to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin (B1168401). When added to cells, the reagent lyses the cells and the luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing a luminescent signal that is directly proportional to the amount of ATP and, therefore, the number of viable cells.

Protocol:

-

Cell Seeding and Treatment:

-

Seed NCI-H358 cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of media.

-

Allow the cells to attach overnight.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with media only).

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC₅₀ value.

-

X-ray Crystallography of the this compound:KRAS Complex

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of a molecule or a molecular complex.

Principle: A highly ordered crystal of the this compound:KRAS complex is grown. This crystal is then exposed to a beam of X-rays. The X-rays are diffracted by the electrons in the atoms of the crystal, creating a unique diffraction pattern. By analyzing this pattern, the electron density map of the complex can be calculated, and from this, the atomic structure can be modeled.

Methodology Overview:

-

Protein Expression and Purification: Recombinant KRASG12D is expressed in E. coli and purified to high homogeneity.

-

Complex Formation: The purified KRASG12D is incubated with a molar excess of this compound and a non-hydrolyzable GTP analog (e.g., GppNHp) to ensure the protein is in a stable, active-like conformation.

-

Crystallization: The this compound:KRASG12D:GppNHp complex is subjected to extensive crystallization screening using various precipitants, buffers, and additives. The hanging drop or sitting drop vapor diffusion method is commonly employed.

-

Data Collection and Processing: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The diffraction data are then processed to determine the space group and unit cell dimensions and to integrate the reflection intensities.

-

Structure Solution and Refinement: The structure is solved using molecular replacement with a known KRAS structure as a search model. The initial model is then refined against the experimental data, and the this compound molecule is built into the electron density map. The final structure is validated for its geometric and stereochemical quality. The crystal structure of KRAS G12D in complex with this compound is available in the Protein Data Bank (PDB) with the accession code 6GJ8.[2]

Visualizations

Signaling Pathway

Caption: The KRAS signaling pathway and the inhibitory points of this compound.

Experimental Workflow: AlphaLISA Binding Assay

Caption: Workflow for the KRAS/SOS1 AlphaLISA binding assay.

Logical Relationship: this compound's Comprehensive Inhibition

Caption: Logical flow of this compound's inhibitory mechanism.

Conclusion

This compound represents a significant advancement in the direct targeting of KRAS. Its unique mechanism of binding to the switch I/II pocket allows for the comprehensive inhibition of KRAS activation, deactivation, and downstream signaling. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design next-generation pan-KRAS inhibitors. The continued exploration of this and similar molecules holds great promise for the treatment of KRAS-driven cancers.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. rcsb.org [rcsb.org]

- 3. benchchem.com [benchchem.com]

- 4. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [at.promega.com]

- 6. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins. | Semantic Scholar [semanticscholar.org]

- 7. blossombio.com [blossombio.com]

- 8. zaguan.unizar.es [zaguan.unizar.es]

- 9. revvity.com [revvity.com]

An In-depth Technical Guide on the Binding Affinity of BI-2852 to KRAS G12D

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding affinity and mechanism of action of BI-2852, a direct inhibitor of the KRAS oncogene, with a specific focus on the G12D mutation.

Executive Summary

This compound is a nanomolar inhibitor that targets the switch I/II pocket of both active GTP-bound and inactive GDP-bound KRAS.[1][2] Its interaction with KRAS G12D has been characterized by various biophysical and biochemical methods, revealing a complex mechanism of action that involves direct binding to prevent effector protein interactions and the induction of a nonfunctional KRAS dimer. This dual-action model explains the observed differences in binding affinities across various experimental setups.

Quantitative Binding Affinity Data

The binding affinity of this compound to KRAS G12D has been quantified using several experimental techniques. The following tables summarize the key quantitative data.

Table 1: Dissociation Constants (Kd) of this compound for KRAS G12D

| Parameter | Value (nM) | Method | Comments | Source |

| Kd | 740 | Isothermal Titration Calorimetry (ITC) | Measures binding in solution, accounting for dimerization. | [1][2] |

| Kd | 720 | Isothermal Titration Calorimetry (ITC) | Consistent with other ITC measurements. | [3] |

| Kd | 750 | Isothermal Titration Calorimetry (ITC) | [4] | |

| Kd | 22,000 (22 µM) | Surface Plasmon Resonance (SPR) | KRAS is monomeric on the sensor surface, suggesting a lower affinity for the 1:1 interaction before dimerization. | [3] |

Table 2: Inhibitory Concentrations (IC50) of this compound

| Parameter | Value (nM) | Assay | Description | Source |

| IC50 | 450 | Not specified | Binding to GTP-KRAS G12D. | [5] |

| IC50 | 490 | AlphaScreen | Inhibition of GTP-KRAS G12D binding to SOS1. | [1][2] |

| IC50 | 770 | Not specified | Inhibition of GTP-KRAS G12D binding to CRAF. | [1] |

| IC50 | 500 | Not specified | Inhibition of GTP-KRAS G12D binding to PI3Kα. | [1] |

| EC50 | 5,800 (5.8 µM) | Cell-based assay | Inhibition of pERK in H358 cell line. | [1][2] |

Mechanism of Action and Signaling Pathway

This compound binds to a distinct pocket located between the switch I and switch II regions of KRAS.[5][6] This binding sterically hinders the interaction of KRAS with its downstream effectors, such as RAF, PI3K, and the guanine (B1146940) nucleotide exchange factor SOS1.[1][5] By blocking these interactions, this compound effectively inhibits the propagation of oncogenic signals, leading to a reduction in the phosphorylation of downstream kinases like ERK and AKT.[5]

A key aspect of this compound's mechanism is its ability to induce and stabilize a nonfunctional dimer of KRAS.[3][7] Structural and biophysical data indicate that two molecules of this compound can bind to two KRAS molecules, promoting a dimeric complex that occludes the effector-binding interface.[3] This induced dimerization is thought to contribute to the potent inhibition observed in solution-based assays like ITC.[3]

Experimental Protocols

The determination of this compound's binding affinity for KRAS G12D involves sophisticated biophysical techniques. Below are generalized methodologies for the key experiments cited.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Methodology:

-

Sample Preparation: Recombinant KRAS G12D protein is purified and dialyzed into a specific buffer. This compound is dissolved in the same buffer to minimize heat of dilution effects.

-

Titration: A solution of this compound is titrated in small aliquots into a sample cell containing the KRAS G12D protein at a constant temperature.

-

Heat Measurement: The heat change after each injection is measured by a sensitive calorimeter.

-

Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to calculate the Kd.[3]

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Methodology:

-

Immobilization: KRAS G12D protein is immobilized onto the surface of a sensor chip.

-

Analyte Injection: A solution of this compound at various concentrations is flowed over the sensor surface.

-

Signal Detection: Binding of this compound to the immobilized KRAS G12D causes a change in the refractive index, which is detected as a change in the SPR signal (measured in response units, RU).

-

Data Analysis: The binding and dissociation rates (kon and koff) are measured. The dissociation constant (Kd) is calculated as the ratio of koff/kon.[3][8]

AlphaScreen is a bead-based assay used to study biomolecular interactions. It is particularly useful for measuring the inhibition of protein-protein interactions.

Methodology:

-

Reagent Preparation: One interacting partner (e.g., GTP-KRAS G12D) is conjugated to a "Donor" bead, and the other partner (e.g., SOS1) is conjugated to an "Acceptor" bead.

-

Binding and Inhibition: In the absence of an inhibitor, the proteins interact, bringing the Donor and Acceptor beads into close proximity. When this compound is added, it binds to KRAS and prevents this interaction.

-

Signal Generation: Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.

-

Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of this compound. An IC50 value is calculated by plotting the signal against a range of inhibitor concentrations.[1][2]

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. The small molecule this compound induces a nonfunctional dimer of KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple Strategies to Develop Small Molecular KRAS Directly Bound Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. reactionbiology.com [reactionbiology.com]

BI-2852: A Technical Guide to the KRAS Switch I/II Pocket Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BI-2852, a potent and selective small molecule inhibitor that targets the switch I/II pocket of KRAS. This document details the inhibitor's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Introduction to this compound

This compound is a novel, cell-permeable inhibitor of KRAS that operates through a distinct mechanism compared to covalent KRAS G12C inhibitors.[1][2] It binds to a previously considered "undruggable" pocket located between the switch I and switch II regions of both GTP-bound (active) and GDP-bound (inactive) KRAS.[1][3] By occupying this pocket, this compound effectively disrupts the interaction of KRAS with its upstream regulators, such as the guanine (B1146940) nucleotide exchange factor SOS1 (Son of Sevenless 1), and downstream effectors, including RAF and PI3K.[1][4] This interference with protein-protein interactions ultimately leads to the inhibition of critical oncogenic signaling pathways.[1][3] Notably, this compound has been shown to induce a nonfunctional dimer of KRAS, which represents a key aspect of its inhibitory activity.[5][6] It serves as a valuable in vitro tool for investigating KRAS biology.[7][8]

Mechanism of Action

This compound functions as an allosteric inhibitor of KRAS. Its binding to the switch I/II pocket prevents the conformational changes necessary for KRAS to interact with its binding partners. This leads to a comprehensive blockade of KRAS signaling by:

-

Inhibiting GEF Interaction: this compound blocks the interaction between KRAS and SOS1, a crucial guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP, thereby activating KRAS.[1]

-

Blocking Effector Protein Binding: The inhibitor prevents the association of GTP-bound KRAS with its downstream effector proteins, such as CRAF and PI3Kα, which are essential for relaying oncogenic signals.[4][7]

-

Inducing a Nonfunctional Dimer: A significant aspect of this compound's mechanism is its ability to induce the formation of a KRAS dimer.[5][6] This dimeric state is catalytically inactive and further prevents engagement with effector proteins.

The following diagram illustrates the mechanism of action of this compound in the context of the KRAS signaling pathway.

Caption: Mechanism of this compound action on the KRAS signaling pathway.

Quantitative Data

The following tables summarize the key in vitro binding affinities and cellular activities of this compound.

Table 1: In Vitro Binding Affinity of this compound

| Target | Assay | Parameter | Value (nM) |

| KRAS G12D | Isothermal Titration Calorimetry (ITC) | KD | 740[4][7] |

Table 2: In Vitro Inhibition of Protein-Protein Interactions by this compound

| Interaction | Assay | Parameter | Value (nM) |

| GTP-KRAS G12D :: SOS1 | AlphaScreen | IC50 | 490[4][7] |

| GTP-KRAS G12D :: CRAF | AlphaScreen | IC50 | 770[4][7] |

| GTP-KRAS G12D :: PI3Kα | AlphaScreen | IC50 | 500[4][7] |

Table 3: Cellular Activity of this compound

| Cell Line | Assay | Parameter | Value (µM) |

| NCI-H358 (KRAS mutant) | pERK Inhibition | EC50 | 5.8[4][7] |

| NCI-H358 (KRAS mutant) | Antiproliferative Effect | EC50 | Not explicitly stated, but in the low micromolar range[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD) of this compound to KRAS G12D.

Materials:

-

Purified recombinant KRAS G12D protein

-

This compound compound

-

ITC instrument (e.g., Malvern MicroCal)

-

ITC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP)

-

DMSO (for compound stock solution)

Protocol:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Dilute the KRAS G12D protein and this compound into the ITC buffer. The final DMSO concentration in the sample cell and syringe should be matched and kept low (e.g., <1%) to minimize solvent effects.

-

Load the KRAS G12D solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the titration syringe.

-

Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume.

-

Perform an initial injection to remove any air bubbles and establish a baseline.

-

Carry out a series of injections of this compound into the KRAS G12D solution, allowing the system to reach equilibrium between each injection.

-

Record the heat changes associated with each injection.

-

Analyze the resulting data by fitting it to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

AlphaScreen Assay

Objective: To measure the inhibitory effect (IC50) of this compound on the interaction between GTP-KRAS G12D and its binding partners (SOS1, CRAF, PI3Kα).

Materials:

-

Purified recombinant GTP-loaded KRAS G12D (e.g., His-tagged)

-

Purified recombinant binding partners (e.g., GST-tagged SOS1, CRAF, PI3Kα)

-

This compound compound

-

AlphaScreen donor and acceptor beads (e.g., Nickel Chelate Donor beads and Glutathione Acceptor beads)

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well microplates

-

AlphaScreen-compatible plate reader

Protocol:

-

Prepare serial dilutions of this compound in assay buffer containing a constant, low percentage of DMSO.

-

In a 384-well plate, add the GTP-loaded KRAS G12D protein.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding to KRAS.

-

Add the respective GST-tagged binding partner (SOS1, CRAF, or PI3Kα).

-

Add the AlphaScreen donor and acceptor beads.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for bead-protein binding.

-

Read the plate on an AlphaScreen-compatible plate reader to measure the proximity-based signal.

-

Plot the signal intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular pERK Inhibition Assay

Objective: To determine the potency (EC50) of this compound in inhibiting the phosphorylation of ERK in a KRAS-mutant cancer cell line.

Materials:

-

NCI-H358 human lung adenocarcinoma cell line (KRAS G12C mutant)

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

-

This compound compound

-

DMSO

-

Lysis buffer

-

Antibodies: anti-pERK1/2, anti-total ERK1/2, and appropriate secondary antibodies

-

Western blotting or ELISA reagents and equipment

Protocol:

-

Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight.

-

The following day, starve the cells in serum-free medium for a few hours.

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a specified time (e.g., 2 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Analyze the levels of phosphorylated ERK (pERK) and total ERK using Western blotting or a quantitative ELISA.

-

Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA).

-

Normalize the pERK signal to the total ERK signal for each treatment condition.

-

Plot the normalized pERK levels against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

Cell Proliferation Assay

Objective: To assess the antiproliferative effect of this compound on KRAS-mutant cancer cells.

Materials:

-

NCI-H358 cells

-

Cell culture medium

-

This compound compound

-

DMSO

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Protocol:

-

Seed NCI-H358 cells in 96-well plates at a low density.

-

Allow the cells to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubate the cells for a prolonged period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the EC50 value.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks related to this compound.

Caption: Experimental workflow for the characterization of this compound.

Caption: Logical relationship of this compound inducing a nonfunctional KRAS dimer.

References

- 1. Oncogenic KRAS G12D mutation promotes dimerization through a second, phosphatidylserine–dependent interface: a model for KRAS oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. The small molecule this compound induces a nonfunctional dimer of KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Ras | TargetMol [targetmol.com]

- 6. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Pardon Our Interruption [opnme.com]

In-Depth Technical Guide: The Structure-Activity Relationship of BI-2852, a Potent Pan-KRAS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of BI-2852, a novel inhibitor of KRAS. By binding to a previously considered "undruggable" pocket, this compound disrupts the function of this key oncogenic driver. This document details the binding affinity, mechanism of action, and cellular effects of this compound, supported by quantitative data and detailed experimental protocols.

Executive Summary

This compound is a potent, nanomolar inhibitor that targets the switch I/II pocket of both active (GTP-bound) and inactive (GDP-bound) forms of KRAS.[1] This mechanism is distinct from covalent KRAS G12C inhibitors, allowing this compound to inhibit a broader range of KRAS mutants. By binding to this critical region, this compound effectively blocks the interaction of KRAS with its upstream regulators (GEFs and GAPs) and downstream effectors, leading to the inhibition of vital signaling pathways and a reduction in the proliferation of KRAS-mutant cancer cells.[1] Structural studies have revealed that this compound induces a nonfunctional dimer of KRAS, which sterically hinders the binding of effector proteins like RAF.

Mechanism of Action and Binding Profile

This compound binds to a shallow pocket located between the switch I and switch II regions of KRAS. This binding event has two key consequences:

-

Disruption of Protein-Protein Interactions: The presence of this compound in the switch I/II pocket directly interferes with the binding of guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1, GTPase-activating proteins (GAPs), and downstream effectors such as RAF and PI3Kα.[1]

-

Induction of a Nonfunctional Dimer: Structural analysis of the this compound-KRAS complex (PDB code: 6GJ8) revealed that the inhibitor induces the formation of a KRAS dimer.[2][3] This dimerization occludes the effector-binding face of KRAS, providing an alternative mechanism for the inhibition of downstream signaling.

The binding affinity of this compound has been quantified against various forms of KRAS using biophysical techniques such as Isothermal Titration Calorimetry (ITC).

Table 1: Binding Affinity of this compound to KRAS Variants (ITC)

| KRAS Variant | Nucleotide State | Dissociation Constant (KD) (nM) | Reference |

| KRAS G12D | GTP-analogue (GCP) | 740 | [4] |

| Wild-type KRAS | GTP-analogue (GCP) | 7500 | [4] |

| KRAS G12D | GDP | 2000 | [4] |

In Vitro and Cellular Activity

The inhibitory activity of this compound has been demonstrated through various biochemical and cell-based assays. The compound effectively blocks the interaction between KRAS and its binding partners and inhibits downstream signaling pathways, ultimately leading to an anti-proliferative effect in cancer cell lines harboring KRAS mutations.

Table 2: In Vitro and Cellular Activity of this compound

| Assay | Target/Cell Line | Endpoint | Value | Reference |

| AlphaScreen | GTP-KRAS G12D :: SOS1 | IC50 | 490 nM | [4] |

| AlphaScreen | GTP-KRAS G12D :: CRAF | IC50 | 770 nM | [4] |

| AlphaScreen | GTP-KRAS G12D :: PI3Kα | IC50 | 500 nM | [4] |

| pERK Inhibition | NCI-H358 (KRASmut) | EC50 | 5.8 µM | [4] |

| Cell Proliferation | NCI-H358 (KRASmut) | EC50 | 5.8 µM | [4] |

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical KRAS signaling pathway and the mechanism of inhibition by this compound.

Caption: KRAS signaling pathway and points of inhibition by this compound.

Experimental Workflow: TR-FRET Assay for KRAS-Effector Interaction

This diagram outlines a typical workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the inhibition of the KRAS-effector interaction by this compound.

Caption: Workflow for a TR-FRET-based KRAS-effector interaction assay.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD) of this compound to different KRAS variants.

Methodology:

-

Instrument: MicroCal PEAQ-ITC or similar.

-

Protein Preparation: Recombinant KRAS proteins (wild-type and mutants) were expressed and purified. Proteins were loaded with either GDP or a non-hydrolyzable GTP analog (GCP).

-

Buffer: Experiments were conducted in a buffer typically consisting of 20 mM HEPES pH 7.4, 150 mM NaCl, and 1 mM TCEP. The final buffer for both protein and compound solutions was matched precisely to avoid artifacts from buffer mismatch.

-

Sample Preparation:

-

Cell: The ITC cell was filled with the KRAS protein solution at a concentration of approximately 10-20 µM.

-

Syringe: The injection syringe was filled with this compound at a concentration approximately 10-fold higher than the protein concentration (e.g., 100-200 µM).

-

-

Experimental Parameters:

-

Temperature: 25°C.

-

Injections: A series of injections (e.g., 19 injections of 2 µL each) were performed with a spacing of 150 seconds between injections.

-

Stirring Speed: 750 rpm.

-

-

Data Analysis: The resulting thermograms were analyzed using the instrument's software, fitting the data to a one-site binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

AlphaScreen Assay for Protein-Protein Interaction

Objective: To measure the inhibitory effect of this compound on the interaction between KRAS and its binding partners (e.g., SOS1, CRAF, PI3Kα).

Methodology:

-

Reagents:

-

GST-tagged GTP-loaded KRAS G12D.

-

His-tagged effector proteins (SOS1, CRAF, PI3Kα).

-

AlphaScreen Glutathione Donor Beads.

-

AlphaLISA Acceptor Beads.

-

This compound serially diluted in assay buffer.

-

-

Assay Buffer: A typical buffer would be 25 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, and 0.1% BSA.

-

Procedure:

-

In a 384-well plate, GST-KRAS G12D, the His-tagged effector protein, and varying concentrations of this compound were mixed.

-

The plate was incubated at room temperature for 30-60 minutes to allow for binding to reach equilibrium.

-

A mixture of Glutathione Donor Beads and AlphaLISA Acceptor Beads was added to each well.

-

The plate was incubated in the dark at room temperature for 60 minutes.

-

The AlphaScreen signal was read on an EnVision plate reader.

-

-

Data Analysis: The IC50 values were calculated by fitting the data to a four-parameter logistical curve using graphing software.

Cellular pERK Inhibition Assay

Objective: To determine the potency of this compound in inhibiting the KRAS downstream signaling pathway in cells.

Methodology:

-

Cell Line: NCI-H358 (human lung adenocarcinoma with a KRAS G12C mutation).

-

Procedure:

-

NCI-H358 cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with a serial dilution of this compound for a specified period (e.g., 2 hours).

-

Following treatment, the cells were lysed.

-

The level of phosphorylated ERK (pERK) in the cell lysates was quantified using an ELISA-based method or Western blotting.

-

-

Data Analysis: The EC50 value was determined by plotting the pERK signal against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on KRAS-mutant cancer cells.

Methodology:

-

Cell Line: NCI-H358.

-

Procedure:

-

Cells were seeded in 96-well plates at a low density.

-

After 24 hours, the cells were treated with a range of concentrations of this compound.

-

The cells were incubated for a period of 3 to 5 days.

-

Cell viability was measured using a commercially available assay, such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

-

-

Data Analysis: The EC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%, was calculated from the dose-response curve.

Conclusion

This compound represents a significant advancement in the development of direct KRAS inhibitors. Its unique mechanism of binding to the switch I/II pocket and inducing a nonfunctional dimer provides a novel strategy for targeting a broad range of KRAS mutants. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further investigation into this promising class of inhibitors and the development of next-generation anti-cancer therapeutics.

References

BI-2852 as a Chemical Probe for RAS Biology: An In-depth Technical Guide

This guide provides a comprehensive overview of BI-2852, a potent and valuable chemical probe for investigating the complex biology of RAS proteins. Developed through structure-based drug design, this compound offers a unique mechanism for modulating RAS activity, making it an essential tool for researchers, scientists, and drug development professionals in the field of oncology and cell signaling.

Introduction: Targeting the "Undruggable" KRAS

The RAS family of small GTPases, particularly the KRAS isoform, are among the most frequently mutated oncogenes in human cancers, driving tumor growth in a significant percentage of pancreatic, colorectal, and lung adenocarcinomas.[1][2][3] For decades, the shallow and polar nature of its surface pockets made direct inhibition of KRAS a formidable challenge.[4][5]

This compound emerged as a breakthrough, demonstrating that a previously "undruggable" pocket on KRAS, located between the switch I (SW-I) and switch II (SW-II) regions, is indeed a viable therapeutic target.[4][6] This small molecule inhibitor binds with nanomolar affinity to this site, which is present in both the active GTP-bound and inactive GDP-bound forms of KRAS.[3][4][6] Its mechanism is distinct from the well-established covalent inhibitors that exclusively target the KRAS G12C mutant.[4][6] By binding to the SW-I/II pocket, this compound effectively blocks the protein-protein interactions essential for RAS signaling, providing a powerful tool to probe the consequences of pan-RAS inhibition.

Mechanism of Action: A Dual Approach to Inhibition

This compound's inhibitory action is multifaceted, distinguishing it from other KRAS-targeting agents.

-

Disruption of Protein-Protein Interactions: The primary mechanism involves binding to the SW-I/II pocket, which sterically hinders the binding of multiple key interaction partners.[4][6] This includes:

-

Guanine Nucleotide Exchange Factors (GEFs) , such as SOS1, which promote the activation of RAS by catalyzing the exchange of GDP for GTP.[3][4]

-

GTPase Activating Proteins (GAPs) , which are responsible for deactivating RAS by promoting GTP hydrolysis.[3][4]

-

Downstream Effectors , such as CRAF and PI3Kα, which propagate the oncogenic signal.[1][2][4]

-

-

Induction of a Nonfunctional Dimer: A significant aspect of this compound's activity is its ability to induce the formation of a nonfunctional KRAS dimer.[7][8][9] Structural and biophysical analyses have revealed that two molecules of this compound stabilize a symmetric dimer of two KRAS proteins.[7][9] This induced dimerization occludes the binding footprint for effector proteins like RAF1, providing an alternative and potent explanation for its inhibitory effects.[7] This dimerization enhances the apparent binding affinity of the compound, a phenomenon attributed to the avidity of the two binding sites.[7][9]

The diagram below illustrates the canonical RAS/MAPK signaling pathway and highlights the inhibitory action of this compound.

The following diagram visualizes the unique dimerization mechanism induced by this compound.

Data Presentation: Quantifying the Activity of this compound

The efficacy of this compound has been quantified through various biochemical and cellular assays. The data is summarized in the tables below. BI-2853 serves as a less active enantiomer and is a recommended negative control for experiments.[1]

Table 1: Biochemical Activity and Binding Affinity of this compound

| Target/Assay | Method | This compound Value | Negative Control (BI-2853) | Reference(s) |

| Binding Affinity (KD) | ||||

| GTP-KRASG12D | ITC | 740 nM | n.a. | [1][2][8] |

| GTP-KRASwt | ITC | 7.5 µM | n.a. | [2][10] |

| GDP-KRASG12D | ITC | 2.0 µM | n.a. | [2][11] |

| GTP-KRASG12D | SPR | 22 µM (monomer) | n.a. | [7][9] |

| Inhibition of Protein-Protein Interactions (IC50) | ||||

| GTP-KRASG12D :: SOS1 | AlphaScreen | 490 nM | ~10-fold less potent | [1][2] |

| GTP-KRASG12D :: CRAF | TR-FRET | 770 nM | n.a. | [1][2] |

| GTP-KRASG12D :: PI3Kα | TR-FRET | 500 nM | n.a. | [1][2] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | This compound Value | Reference(s) |

| NCI-H358 (KRASmut) | pERK Inhibition | EC50 | 5.8 µM | [1][2][10] |

| NCI-H358 (KRASmut) | Antiproliferation (Low Serum) | EC50 | 6.7 µM | [10][12] |

| NCI-H358 (KRASmut) | Antiproliferation (Soft Agar) | EC50 | 5.8 µM | [10][12] |

Experimental Protocols: Methodologies for Characterization

The following sections outline the standard protocols used to characterize this compound.

Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound binding to KRAS.

-

Methodology:

-

Prepare purified KRAS protein (e.g., KRASG12D loaded with a non-hydrolyzable GTP analog like GCP) in a suitable buffer (e.g., PBS, pH 7.4).

-

Place the KRAS solution into the sample cell of the ITC instrument.

-

Load a syringe with a concentrated solution of this compound dissolved in the same buffer.

-

Perform a series of small, sequential injections of this compound into the KRAS solution while monitoring the heat released or absorbed during binding.

-

Integrate the heat change data for each injection and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD and other thermodynamic parameters.[7][9]

-

Surface Plasmon Resonance (SPR)

-

Objective: To measure the real-time binding kinetics (association rate ka, dissociation rate kd) and affinity (KD) of this compound to KRAS.

-

Methodology:

-

Immobilize biotinylated KRAS protein onto a streptavidin-coated sensor chip surface.[13] A reference flow cell is typically prepared to subtract non-specific binding and bulk refractive index changes.[14]

-

Flow a running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of increasing concentrations of this compound over the KRAS and reference surfaces (multi-cycle kinetics) or a single concentration (single-cycle kinetics).[13]

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) over time during the association phase (compound injection) and dissociation phase (buffer flow).

-

Regenerate the sensor surface between cycles if necessary.

-

Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir) to determine ka, kd, and calculate KD (kd/ka).[13]

-

AlphaScreen/TR-FRET Protein-Protein Interaction Assay

-

Objective: To measure the ability of this compound to inhibit the interaction between KRAS and its binding partners (e.g., SOS1, CRAF).

-

Methodology (Example: KRAS::SOS1):

-

Use tagged recombinant proteins, for example, His-tagged KRAS and GST-tagged SOS1.

-

In a microplate, incubate the proteins with this compound at various concentrations.

-

Add AlphaScreen donor beads (e.g., streptavidin-coated, binding to a biotinylated tag on one protein) and acceptor beads (e.g., anti-GST, binding to the other protein).

-

If KRAS and SOS1 interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the acceptor bead, resulting in a chemiluminescent signal at 520-620 nm.

-

This compound-mediated disruption of the interaction prevents this signal.

-

Measure the signal using a suitable plate reader and calculate the IC50 value by plotting the signal inhibition against the compound concentration.

-

Western Blot for pERK/pAKT Inhibition

-

Objective: To assess the effect of this compound on downstream RAS signaling pathways in cells.

-

Methodology:

-

Plate KRAS-mutant cells (e.g., NCI-H358) and allow them to adhere.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).[12]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for phosphorylated ERK (pERK), total ERK, phosphorylated AKT (pAKT), and total AKT. A loading control like GAPDH or β-actin should also be used.

-

Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities to determine the dose-dependent reduction in pERK and pAKT levels relative to total protein levels.[3]

-

Cell Viability/Proliferation Assay

-

Objective: To measure the antiproliferative effect of this compound on cancer cells.

-

Methodology (using CellTiter-Glo®):

-

Seed KRAS-mutant cells in 96-well plates at a predetermined density.[6]

-

After allowing cells to attach, treat them with a serial dilution of this compound. Include a vehicle control (DMSO).[6]

-

Incubate the plates for a defined period (e.g., 3 days).[6]

-

Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle control and plot the percentage of viability against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[6]

-

The diagram below outlines a typical experimental workflow for characterizing a KRAS inhibitor like this compound.

Conclusion: Utility and Limitations

This compound is a seminal chemical probe that has significantly advanced the field of RAS chemical biology. Its key strengths include:

-

Novel Mechanism: It targets the SW-I/II pocket, present in both active and inactive RAS, and across isoforms.

-

Pan-RAS Inhibition: It blocks interactions with GEFs, GAPs, and multiple effectors.

-

Unique Dimerization: Its ability to induce a nonfunctional KRAS dimer represents a distinct inhibitory modality.

-

Well-Characterized: Extensive biochemical and cellular data are publicly available.

-

Available Negative Control: The existence of BI-2853 allows for rigorous control experiments to distinguish on-target from off-target effects.[1]

It is important to note that this compound is primarily an in vitro tool and is not optimized for in vivo studies.[1][15][16] However, its value lies in its utility for dissecting the complex signaling networks governed by RAS, validating the SW-I/II pocket as a therapeutic target, and serving as a foundational tool for the development of next-generation pan-RAS inhibitors.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. The small molecule this compound induces a nonfunctional dimer of KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. This compound | Ras | TargetMol [targetmol.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. Inhibition of RAS-driven signaling and tumorigenesis with a pan-RAS monobody targeting the Switch I/II pocket - PMC [pmc.ncbi.nlm.nih.gov]

The Pan-RAS Inhibitor BI-2852: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-2852 is a potent, cell-permeable, small-molecule inhibitor that targets a previously considered "undruggable" pocket on the RAS protein, specifically the switch I/II pocket.[1][2][3] This technical guide provides an in-depth overview of the pan-RAS inhibitory activity of this compound, detailing its mechanism of action, binding affinities, and effects on downstream signaling and cellular proliferation. The guide includes comprehensive summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Novel Mechanism of Action

RAS proteins are small GTPases that function as critical molecular switches in signal transduction pathways, regulating cell growth, differentiation, and survival.[2][3] Activating mutations in RAS genes (KRAS, NRAS, HRAS) are among the most common oncogenic drivers in human cancers.[2][3] For decades, the direct inhibition of RAS has been a formidable challenge in drug discovery.

This compound represents a significant advancement in this field. It is a nanomolar inhibitor that binds to a pocket located between the switch I and switch II regions of both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS.[2][4] This binding is mechanistically distinct from covalent inhibitors that target specific KRAS mutants like G12C.[4] By engaging this pocket, this compound effectively blocks the interactions of RAS with its upstream regulators (GEFs like SOS1) and downstream effectors (such as CRAF and PI3Kα), thereby inhibiting signaling through critical oncogenic pathways.[2][3][4]

A unique aspect of this compound's mechanism is its ability to induce a nonfunctional dimer of KRAS.[5] This dimerization is stabilized by two molecules of this compound binding to two KRAS proteins, which is thought to contribute to its inhibitory activity.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its binding affinity and inhibitory potency across various assays.

Table 1: Binding Affinity of this compound to KRAS

| KRAS Form | Method | Dissociation Constant (KD) |

| GTP-KRASG12D | Isothermal Titration Calorimetry (ITC) | 740 nM[2][3] |

| GDP-KRASG12D | Isothermal Titration Calorimetry (ITC) | 2.0 µM[3] |

| GTP-KRASwt | Isothermal Titration Calorimetry (ITC) | 7.5 µM[3] |

Table 2: In Vitro Inhibitory Activity of this compound

| Assay Target | Assay Type | IC50 |

| GTP-KRASG12D :: SOS1 | AlphaScreen | 490 nM[2][3] |

| GTP-KRASG12D :: CRAF | AlphaScreen | 770 nM[2][3] |

| GTP-KRASG12D :: PI3Kα | AlphaScreen | 500 nM[2][3] |

Table 3: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | EC50 |

| NCI-H358 (KRASmut) | pERK Inhibition | Phospho-ERK levels | 5.8 µM[2][3] |

| NCI-H358 (KRASmut) | Antiproliferation (soft agar, low serum) | Cell Viability | 6.7 µM[6] |

| PANC-1 (KRASG12D) | Antiproliferation | Cell Viability | >100 µM[7] |

| MIA PaCa-2 (KRASG12C) | Antiproliferation | Cell Viability | 18.83 µM[7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pan-RAS inhibitory activity of this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol outlines the determination of the binding affinity of this compound to KRAS protein.

-

Objective: To measure the dissociation constant (KD) of the this compound-KRAS interaction.

-

Materials:

-

Purified recombinant KRAS protein (G12D or wild-type)

-

This compound

-

ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 5% DMSO)

-

Isothermal Titration Calorimeter

-

-

Procedure:

-

Prepare a solution of KRAS protein (e.g., 10-20 µM) in the ITC buffer.

-

Prepare a solution of this compound (e.g., 100-200 µM) in the same ITC buffer.

-

Degas both solutions to prevent bubble formation.

-

Load the KRAS solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the KRAS solution.

-

Record the heat change associated with each injection.

-

Analyze the resulting data by fitting it to a suitable binding model (e.g., one-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

-

AlphaScreen Assay for Inhibition of Protein-Protein Interactions

This protocol describes the use of an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the inhibition of the KRAS-SOS1 interaction by this compound.[8][9]

-

Objective: To determine the IC50 value of this compound for the disruption of the KRAS-SOS1 interaction.

-

Materials:

-

GST-tagged KRAS protein

-

His-tagged SOS1 protein

-

This compound

-

AlphaLISA GST Donor Beads

-

AlphaLISA Nickel Chelate Acceptor Beads

-

AlphaLISA Assay Buffer

-

384-well microplate

-

AlphaScreen-capable plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add a mixture of GST-KRAS and His-SOS1 proteins to each well.

-

Add a mixture of AlphaLISA GST Donor Beads and Nickel Chelate Acceptor Beads to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).

-

Read the plate on an AlphaScreen-capable reader to measure the luminescent signal.

-

The signal is inversely proportional to the inhibitory activity of this compound.

-

Plot the signal against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Western Blot for pERK Inhibition

This protocol details the assessment of this compound's effect on the phosphorylation of ERK, a key downstream effector in the RAS signaling pathway.[7]

-

Objective: To determine the EC50 of this compound for the inhibition of ERK phosphorylation in cells.

-

Materials:

-

NCI-H358 cells (or other KRAS-mutant cell line)

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK (pERK), anti-total-ERK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting equipment

-

-

Procedure:

-

Seed NCI-H358 cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody against pERK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK as a loading control.

-

Quantify the band intensities and normalize the pERK signal to the total ERK signal.

-

Plot the normalized pERK levels against the log of the this compound concentration to determine the EC50.

-

CellTiter-Glo® Luminescent Cell Viability Assay for Antiproliferative Effects

This protocol describes a method to measure the effect of this compound on the viability and proliferation of cancer cells.[7][10][11][12]

-

Objective: To determine the EC50 of this compound for its antiproliferative activity.

-

Materials:

-

KRAS-mutant cancer cell line (e.g., NCI-H358)

-

Complete cell culture medium

-

This compound

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

-

-

Procedure:

-

Seed cells at an appropriate density in an opaque-walled multi-well plate.

-

Allow the cells to attach overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer. The signal is proportional to the amount of ATP, which indicates the number of viable cells.

-

Plot the luminescence signal against the log of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

-

Mandatory Visualizations

KRAS Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the points of inhibition by this compound.

References

- 1. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The small molecule this compound induces a nonfunctional dimer of KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. OUH - Protocols [ous-research.no]

- 11. benchchem.com [benchchem.com]

- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [ch.promega.com]

An In-depth Technical Guide to the Pan-KRAS Inhibitor BI-2852

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and chemical properties of BI-2852, a potent, cell-active, and reversible pan-KRAS inhibitor. This document details its mechanism of action, key quantitative data, and methodologies for essential experiments, serving as a valuable resource for researchers in oncology and drug discovery.

Core Properties and Mechanism of Action

This compound is a small molecule inhibitor that targets the switch I/II pocket of the KRAS protein.[1][2] This binding is non-covalent and occurs with nanomolar affinity, representing a significant advancement in targeting KRAS, a protein long considered "undruggable."[2] Mechanistically, this compound is distinct from covalent inhibitors that target the KRAS G12C mutant; it binds to a different pocket present in both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS.[2] By occupying this critical pocket, this compound effectively blocks the interaction of KRAS with its upstream regulators (GEFs and GAPs) and downstream effectors, thereby inhibiting oncogenic signaling.[1][2]

A noteworthy aspect of this compound's mechanism is its ability to induce a nonfunctional dimer of KRAS. This dimerization is stabilized by two molecules of this compound and is thought to contribute to the potent inhibition of KRAS signaling by occluding the binding sites for effector proteins like RAF1.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its physicochemical properties and in vitro efficacy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 516.59 g/mol | [1] |

| Chemical Formula | C₃₁H₂₈N₆O₂ | |

| Appearance | Yellow solid | |

| Solubility | Soluble in DMSO | [1] |

Table 2: In Vitro Activity of this compound

| Assay | Target/Cell Line | Value | Reference(s) |

| Binding Affinity (Kd) | KRAS G12D | 740 nM (ITC) | [3][4] |

| IC50 (vs. SOS1) | KRAS G12D | 490 nM (AlphaScreen) | [3] |

| IC50 (vs. CRAF) | KRAS G12D | 770 nM (AlphaScreen) | [3] |

| IC50 (vs. PI3Kα) | KRAS G12D | 500 nM (AlphaScreen) | [3] |

| EC50 (pERK inhibition) | NCI-H358 cells | 5.8 µM | [3] |

| Antiproliferative EC50 | NCI-H358 cells | 6.7 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on established techniques and can be adapted for specific laboratory conditions.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is employed to measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and KRAS.

Methodology:

-

Protein and Ligand Preparation:

-

Express and purify recombinant human KRAS (e.g., G12D mutant) to >95% purity.

-

Prepare a concentrated stock solution of this compound in a compatible buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP). The final DMSO concentration should be kept low (<1%) and consistent between the protein and ligand solutions.

-

Accurately determine the concentrations of both the protein and this compound solutions.

-

-

ITC Experiment Setup:

-

Thoroughly clean the ITC instrument, including the sample cell and titration syringe.

-

Load the KRAS protein solution into the sample cell (typically at a concentration of 10-50 µM).

-

Load the this compound solution into the titration syringe (typically at a concentration 10-20 fold higher than the protein concentration).

-

Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

-

-

Data Acquisition and Analysis:

-

Perform an initial injection to account for injectant dilution effects, followed by a series of injections of this compound into the KRAS solution.

-

The heat change upon each injection is measured.

-

Integrate the raw data to obtain a binding isotherm.

-

Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

-

AlphaScreen Assay for Inhibition of KRAS-Effector Interactions

The AlphaScreen assay is a bead-based proximity assay used to measure the ability of this compound to inhibit the interaction between KRAS and its effectors (e.g., SOS1, CRAF, PI3Kα).

Methodology:

-

Reagent Preparation:

-

Use recombinant, tagged proteins (e.g., GST-tagged KRAS and His-tagged effector protein).

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a mixture of Glutathione Donor beads and Nickel Chelate Acceptor beads in the assay buffer.

-

-

Assay Procedure:

-

In a 384-well microplate, add the test compound (this compound) or DMSO vehicle control.

-

Add the mixture of GST-KRAS and His-effector proteins.

-

Incubate at room temperature to allow for protein-protein interaction and inhibitor binding.

-

Add the AlphaScreen bead mixture and incubate in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

The signal generated is proportional to the extent of the KRAS-effector interaction.

-

Plot the signal against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blot for pERK Inhibition

Western blotting is used to assess the cellular activity of this compound by measuring the phosphorylation of ERK (pERK), a key downstream marker of KRAS pathway activation.

Methodology:

-

Cell Culture and Treatment:

-

Culture a KRAS-mutant cancer cell line (e.g., NCI-H358) to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against pERK and total ERK.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities for pERK and total ERK.

-

Normalize the pERK signal to the total ERK signal for each sample to determine the dose-dependent inhibition of ERK phosphorylation.

-

Cell Viability (Antiproliferation) Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to determine the antiproliferative effects of this compound on cancer cells.

Methodology:

-

Cell Plating and Treatment:

-

Assay Procedure:

-

Incubate the cells for a specified period (e.g., 72 hours).[1]

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.

-

Plot the cell viability against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

-

Mandatory Visualizations

This compound Mechanism of Action in the KRAS Signaling Pathway

Caption: this compound inhibits the KRAS signaling pathway.

Experimental Workflow for pERK Inhibition Assay

References

The Dual-Targeting Mechanism of BI-2852 on GTP- and GDP-Bound KRAS: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the small molecule inhibitor BI-2852 and its mechanism of action on both the active (GTP-bound) and inactive (GDP-bound) states of the KRAS oncoprotein. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapies.

Executive Summary

This compound is a potent, nanomolar inhibitor that targets a previously considered "undruggable" pocket located between the switch I and switch II regions of the KRAS protein.[1] Mechanistically distinct from covalent KRAS G12C inhibitors, this compound demonstrates the significant capability of binding to both GTP-bound (active) and GDP-bound (inactive) forms of KRAS.[1][2] This binding sterically hinders the interaction of KRAS with guanine (B1146940) nucleotide exchange factors (GEFs), GTPase activating proteins (GAPs), and downstream effector proteins.[3] The subsequent blockade of these protein-protein interactions leads to the inhibition of critical downstream signaling pathways, such as the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways, and results in an antiproliferative effect in KRAS-mutant cancer cells.[1][2] Furthermore, structural and biophysical data suggest that this compound can induce a nonfunctional dimer of KRAS, presenting an alternative inhibitory mechanism.[4]

Signaling Pathway and Mechanism of Action

KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[5] The transition to the active state is facilitated by GEFs, like SOS1, while inactivation is mediated by GAPs.[1][3] In its active state, KRAS binds to and activates downstream effector proteins, including RAF kinases and PI3K, initiating signaling cascades that drive cell proliferation and survival.[1]

This compound binds to the switch I/II pocket, a region critical for these interactions. By occupying this pocket, this compound effectively prevents the binding of GEFs, GAPs, and effectors, thereby inhibiting both the activation of KRAS and the subsequent downstream signaling.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the interaction of this compound with KRAS and its effect on downstream signaling and cell proliferation.

| Parameter | KRAS Variant | Value | Method | Reference |

| Binding Affinity (Kd) | KRAS G12D (GTP-bound) | 740 nM | Isothermal Titration Calorimetry (ITC) | [5] |

| KRASwt | 7.5 µM | Not Specified | [6] | |